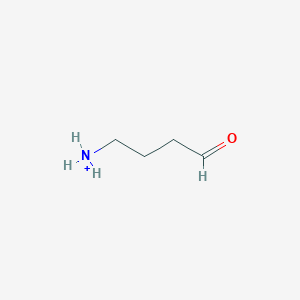

4-Ammoniobutanal

Descripción

4-Ammoniobutanal (4-aminobutanal, CAS 4390-05-0) is an ammonium ion derivative with the molecular formula C₄H₉NO and a molar mass of 87.12 g/mol. It is a key intermediate in polyamine (PA) catabolism, particularly in plants and bacteria, where it is generated via oxidative deamination of putrescine (Put) by copper-containing diamine oxidases (DAOs) or flavin-dependent polyamine oxidases (PAOs) . This aldehyde is unstable and rapidly cyclizes to Δ¹-pyrroline, which is subsequently oxidized to γ-aminobutyric acid (GABA) by NAD⁺-dependent aminoaldehyde dehydrogenases (AMADHs) such as ALDH10A8 and ALDH10A9 . GABA serves as a critical signaling molecule and stress protectant in plants, linking 4-aminobutanal to abiotic stress responses like salinity and drought .

Physicochemical properties of 4-aminobutanal include a predicted density of 0.911 g/cm³, boiling point of 159.9°C, and pKa of 9.82, indicating its basic nature in aqueous solutions .

Propiedades

IUPAC Name |

4-oxobutylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQLQEYLEYWJIB-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)C[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963142 | |

| Record name | 4-Oxobutan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4390-05-0 | |

| Record name | 4-Oxobutan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

3-Aminopropanal

- Source: Produced during the back-conversion of spermidine (Spd) to putrescine (Put) by PAOs or via oxidation of 1,3-diaminopropane .

- Metabolism: Converted to β-alanine by AMADHs, with ALDH10A8 showing higher catalytic efficiency for 3-aminopropanal than 4-aminobutanal .

- Role : Implicated in β-alanine biosynthesis, which contributes to coenzyme A synthesis and stress responses, though its biological significance in plants is less defined compared to GABA .

- Enzyme Specificity: ALDH10A9 preferentially oxidizes 4-aminobutanal (GABA precursor), while ALDH10A8 has broader substrate specificity, including 3-aminopropanal .

N-(3-Aminopropyl)-4-aminobutanal

- Source : Terminal catabolism product of spermine (Spm) by extracellular PAOs in plants (e.g., ZmPAO1 in maize) .

- Metabolism: Degraded to 1,3-diaminopropane and 4-aminobutanal, linking Spm catabolism to GABA and H₂O₂ production .

- Role : Contributes to stress-induced H₂O₂ generation, which mediates defense responses against pathogens and environmental extremes .

4-Hydroxybutanal

- Source: Derived from 4-aminobutan-1-ol via deamination or transamination in microbial pathways for 1,4-butanediol (BDO) synthesis .

- Metabolism : Converted to BDO by alcohol dehydrogenases, highlighting its industrial relevance in bioplastic production .

- Contrast with 4-Aminobutanal: While both are C4 aldehydes, 4-hydroxybutanal lacks the amino group, resulting in distinct metabolic fates (BDO vs. GABA) .

Comparative Data Table

Key Research Findings

Enzyme Localization: ALDH10A9 is peroxisomal, while ALDH10A8 is cytosolic in Arabidopsis, suggesting compartment-specific roles in GABA and β-alanine synthesis . Extracellular PAOs (e.g., ZmPAO1) in maize generate 4-aminobutanal in the apoplast, amplifying H₂O₂ signals during pathogen attacks .

Stress Adaptation: Salt-stressed Arabidopsis mutants lacking ALDH10A8/9 exhibit reduced GABA levels and impaired root growth, underscoring 4-aminobutanal’s role in stress tolerance . PAO-derived H₂O₂ from 4-aminobutanal and related aldehydes triggers hypersensitive responses (HR) in tobacco against viral infections .

Substrate Specificity: AMADHs favor 4-aminobutanal over 3-aminopropanal, with ALDH10A8 showing a pH optimum of 8.5 for 3-aminopropanal vs. 9.5 for ALDH10A9 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.